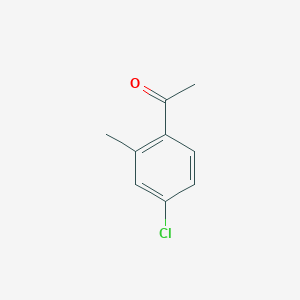

Benzene, 1-bromo-2-(2-propenylthio)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of polysubstituted benzenes like “Benzene, 1-bromo-2-(2-propenylthio)-” involves a multistep process that requires a working knowledge of the uses and limitations of many organic reactions . The order in which reactions are carried out is often critical to the success of the overall scheme .Aplicaciones Científicas De Investigación

Molecular Synthesis and Chemical Reactions

Benzene derivatives like 1-bromo-2-(2-propenylthio)-benzene are pivotal in the field of organic chemistry, particularly in the synthesis of complex molecules and in facilitating various chemical reactions:

Synthesis of Functionalized Benzenes :

- Benzene derivatives are instrumental in creating benzyne precursors, Lewis acid catalysts, and luminophores through Diels-Alder or C-H activation reactions. Notable is the synthesis of bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes, which are integral in forming tetrasilylbiphenyl derivatives and in Stille coupling reactions (Reus et al., 2012).

Dendritic Carbosilane Construction :

- The regiospecific hydrosilylation of benzene derivatives offers an efficient pathway to molecular building blocks, crucial for the modular assembly of modified carbosilane dendrimers. This showcases the versatility of these compounds in creating complex, branched molecular architectures (Casado & Stobart, 2000).

Synthesis of 2,3-Dihydro-1H-Isoindole-1-thiones :

- The strategic interaction between 1-bromo-2-(1-isothiocyanatoalkyl)benzenes and butyllithium leads to the formation of 2,3-dihydro-1H-isoindole-1-thiones, demonstrating the compound's utility in synthesizing heterocyclic structures (Kobayashi et al., 2013).

Advancements in Material Science :

- In material science, benzene derivatives are integral in designing molecules with specific electronic properties, as seen in the quantum chemical calculations performed on 2-(3-BROMO PHENYL)1,3-DITHIAN molecules (Bajpai et al., 2016).

Palladium-Catalyzed Reactions :

- These compounds also participate in palladium-catalyzed reactions to yield complex structures like indeno[1,2-c]chromenes, showcasing their role in facilitating bond formation and increasing molecular complexity (Pan et al., 2014).

Propiedades

IUPAC Name |

1-bromo-2-prop-2-enylsulfanylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrS/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6H,1,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCVOFVZYMPYPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=CC=CC=C1Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449704 |

Source

|

| Record name | Benzene, 1-bromo-2-(2-propenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzene, 1-bromo-2-(2-propenylthio)- | |

CAS RN |

154180-30-0 |

Source

|

| Record name | Benzene, 1-bromo-2-(2-propenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.